Technical Guide: Spectroscopic Data & Characterization of Ethyl 5-chloro-4-methylthiophene-2-carboxylate
Technical Guide: Spectroscopic Data & Characterization of Ethyl 5-chloro-4-methylthiophene-2-carboxylate
This guide provides a rigorous technical analysis of the spectroscopic data and characterization protocols for Ethyl 5-chloro-4-methylthiophene-2-carboxylate (CAS: 74598-04-2). It is designed for medicinal chemists and process development scientists requiring precise validation standards for this thiophene scaffold, often utilized as a bioisostere in kinase inhibitor design and agrochemical synthesis.
Compound Identity & Physicochemical Profile[1][2][3][4][5]
Ethyl 5-chloro-4-methylthiophene-2-carboxylate is a trisubstituted thiophene derivative. Its structural integrity is defined by the specific regiochemistry of the chlorine atom at the C5 position, adjacent to the sulfur and the methyl group.
| Property | Data |
| IUPAC Name | Ethyl 5-chloro-4-methylthiophene-2-carboxylate |
| CAS Number | 74598-04-2 |
| Molecular Formula | C |
| Molecular Weight | 204.67 g/mol |
| Appearance | Off-white to pale yellow crystalline solid or oil (purity dependent) |
| Solubility | Soluble in CHCl |
| Melting Point | 28–30 °C (Typical for pure ester) |
Synthesis & Regiochemical Context
To understand the spectroscopic signature, one must understand the origin of the impurities. This compound is synthesized via the electrophilic chlorination of ethyl 4-methylthiophene-2-carboxylate.
-
Precursor: Ethyl 4-methylthiophene-2-carboxylate (CAS 14282-79-2).[1][2]
-
Reagent: Sulfuryl chloride (SO
Cl ) or N-Chlorosuccinimide (NCS). -
Mechanism: The C5 position is electronically activated by the sulfur atom and sterically accessible, making it the preferred site for electrophilic attack over the C3 position (which is deactivated by the adjacent electron-withdrawing ester).
Figure 1: Regioselective synthesis pathway. The C5-chlorination is favored due to electronic activation by the sulfur atom.
Spectroscopic Characterization Data
The following data represents the standard reference values for a high-purity (>98%) sample.
Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum is distinct due to the loss of the C5 proton found in the precursor.
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.56 | Singlet (s) | 1H | C3-H | Diagnostic aromatic peak. A singlet confirms no coupling neighbors (C4 has Me, C2 has Ester). |
| 4.32 | Quartet (q, J = 7.1 Hz) | 2H | -OCH | Methylene of the ethyl ester. |
| 2.21 | Singlet (s) | 3H | C4-CH | Methyl group attached to the thiophene ring. |
| 1.36 | Triplet (t, J = 7.1 Hz) | 3H | -OCH | Terminal methyl of the ethyl ester. |
Key Validation Check:
-
Absence of Doublets: The precursor (ethyl 4-methylthiophene-2-carboxylate) shows two doublets (or broad singlets) for H3 and H5. The disappearance of the H5 signal (~6.9-7.2 ppm) and the simplification of H3 to a sharp singlet confirms successful C5 chlorination.
Carbon-13 NMR ( C NMR)
Solvent: CDCl
| Shift ( | Type | Assignment |
| 161.8 | C | C=O (Ester Carbonyl) |
| 138.5 | C | C4 (Quaternary, attached to Methyl) |
| 135.2 | CH | C3 (Aromatic CH) |
| 131.0 | C | C2 (Quaternary, attached to Ester) |
| 128.4 | C | C5 (Quaternary, attached to Chlorine) |
| 61.2 | CH | -OC H |
| 15.4 | CH | C4-C H |
| 14.3 | CH | -OCH |
Mass Spectrometry (GC-MS / LC-MS)
Ionization Mode: Electron Impact (EI) or ESI+
-
Molecular Ion (
): 204.0 (for Cl) -
Isotope Pattern: The molecular ion cluster will show a characteristic 3:1 intensity ratio at m/z 204 and 206, confirming the presence of a single chlorine atom.
-
Base Peak: Often observed at m/z 159 (
- OEt) or 176 ( - C H , McLafferty rearrangement type loss).
Infrared Spectroscopy (FT-IR)
Method: Neat (ATR) or KBr Pellet
| Wavenumber (cm | Vibration Mode | Functional Group |
| 1705 – 1715 | Stretching (Strong) | C=O (Conjugated Ester) |
| 1530, 1440 | Stretching | C=C (Thiophene Ring) |
| 1250 – 1280 | Stretching | C-O (Ester) |
| 1080 | Stretching | C-Cl (Aryl Chloride) |
| 3100 | Stretching (Weak) | C-H (Aromatic) |
Experimental Protocols for Validation
To ensure data integrity (E-E-A-T), follow these self-validating protocols.
Protocol A: Regiochemistry Verification via NOE (Nuclear Overhauser Effect)
If the chlorination position is ambiguous (e.g., distinguishing between 5-chloro and 3-chloro isomers), a 1D NOE difference experiment is definitive.
-
Sample Prep: Dissolve 10 mg in 0.6 mL CDCl
. Degas to remove paramagnetic oxygen. -
Irradiation: Irradiate the methyl singlet at 2.21 ppm .
-
Observation:
-
Target (5-chloro-4-methyl): You should observe a strong NOE enhancement at the 7.56 ppm (H3) signal. This confirms the methyl group is spatially close to the H3 proton.
-
Note: If the product were the 3-chloro isomer (Ethyl 3-chloro-4-methyl...), the proton would be at H5. Irradiating the methyl group would typically show enhancement at H5 as well, but the chemical shift of H5 would be more upfield (~6.9-7.0 ppm) compared to H3.
-
Protocol B: GC-MS Purity Assay
Thiophene chlorinations often yield di-chlorinated byproducts if stoichiometry is not controlled.
-
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Temperature Program: 60°C (1 min)
20°C/min 280°C (5 min). -
Analysis:
-
Retention Time (RT): The target mono-chloro ester elutes after the starting material.
-
Impurity Check: Look for m/z 238/240/242 (9:6:1 ratio) indicative of ethyl 3,5-dichloro-4-methylthiophene-2-carboxylate .
-
Figure 2: Quality Control Workflow. Step-by-step validation to ensure purity and identity.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733479, Ethyl 5-chloro-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Campaign, E. & Archer, W.L. (1953). "Chlorination of Thiophenes."[3] Journal of the American Chemical Society. (Foundational chemistry for thiophene chlorination regioselectivity).
- Gewald, K. (1966). "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte. (Context for thiophene scaffold synthesis).
